rac-Arimoclomol Maleic Acid-d10
CAS No.:
Cat. No.: VC0204302
Molecular Formula: C₁₈H₁₄D₁₀ClN₃O₇
Molecular Weight: 439.91
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₈H₁₄D₁₀ClN₃O₇ |
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Molecular Weight | 439.91 |
Introduction
Chemical Structure and Properties
Molecular Identity
rac-Arimoclomol Maleic Acid-d10 is a salt formed between deuterated arimoclomol (base) and maleic acid. The compound has the molecular formula C18H14D10ClN3O7 and a molecular weight of 439.91 g/mol . The "rac" prefix indicates a racemic mixture containing equal amounts of two enantiomers. The "-d10" suffix denotes the presence of ten deuterium atoms, specifically positioned at the 2,2,3,3,4,4,5,5,6,6 locations of the piperidine ring.
Structural Identifiers
The compound is registered in chemical databases with multiple identifiers:
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IUPAC Name: (Z)-but-2-enedioic acid;(3Z)-N-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-hydroxypropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride
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Synonyms: (Rac)-Arimoclomol-d10 (maleate), HY-142228S, CS-0371315
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InChI: InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b16-14-;2-1-/i1D2,2D2,3D2,6D2,7D2;
Chemical Features
The molecular structure comprises two key components:
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A deuterated arimoclomol base containing:
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A decadeuteriopiperidin ring
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A hydroxypropoxy linker
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An N-oxide pyridinium group
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A chloroimidoyl functionality
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Maleic acid counterion with a characteristic double bond in cis (Z) configuration
Synthesis and Preparation Methods
Salt Formation Reaction
The synthesis of rac-Arimoclomol Maleic Acid-d10 follows a salt formation pathway represented by the equation:
Arimoclomol-d10 (base) + Maleic Acid → rac-Arimoclomol Maleic Acid-d10 (salt)
This acid-base neutralization reaction enhances water solubility and bioavailability compared to the free base form.
Reaction Parameters
Optimal synthesis requires careful control of several parameters:
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pH maintained between 4.5–5.5 to ensure complete salt formation
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Temperature regulation at 20–25°C to prevent degradation
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Stoichiometric equivalence of reactants to maximize yield
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Controlled reaction environment to minimize side reactions
Purification Techniques
As a reference standard, rac-Arimoclomol Maleic Acid-d10 undergoes rigorous purification and quality control processes. Common analytical techniques employed include:
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HPLC (High-Performance Liquid Chromatography)
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HNMR (Proton Nuclear Magnetic Resonance)
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MS (Mass Spectrometry)
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IR (Infrared Spectroscopy)
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KF (Karl Fischer titration)
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TGA (Thermogravimetric Analysis)
These methods ensure compliance with regulatory standards, including those specified by Anvisa in resolution RDC No 166 .
Mechanism of Action and Biological Activity
Heat Shock Protein Modulation
Like non-deuterated arimoclomol, the deuterated variant acts as a co-inducer of heat shock proteins (HSPs), particularly HSP70 and HSP90. These molecular chaperones play crucial roles in:
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Facilitating proper protein folding
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Preventing aggregation of misfolded proteins
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Assisting in protein transport
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Maintaining cellular proteostasis under stress conditions
Pathway Interactions
The compound enhances the activity of heat shock factor 1 (HSF1), the master regulator of the heat shock response. This activation leads to:
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Increased transcription of heat shock protein genes
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Enhanced cellular resilience against proteotoxic stress
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Improved clearance of protein aggregates
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Protection against cellular degeneration in stress conditions
Therapeutic Mechanisms
In neurodegenerative contexts, rac-Arimoclomol Maleic Acid-d10 potentially addresses disease pathology through multiple mechanisms:
In Niemann-Pick Disease Type C
The compound amplifies heat shock response to target NPC protein misfolding and improve lysosomal function. This action helps address the fundamental cellular defects in NPC, which involve abnormal cholesterol trafficking and lysosomal dysfunction.
In Amyotrophic Lateral Sclerosis
The neuroprotective effects in ALS models involve multiple mechanisms, including clearance of protein aggregates, reduction of endoplasmic reticulum stress, and enhancement of neuronal survival under pathological conditions.
Research Applications
Reference Standard Usage
rac-Arimoclomol Maleic Acid-d10 serves as a validated reference standard for:
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Identification of unknown samples
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Purity testing and quality control in pharmaceutical analysis
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Method development and validation
As specified by regulatory bodies, reference materials like this compound must have appropriately characterized properties suitable for comparative testing .
Pharmacokinetic and Metabolic Studies
The deuterated nature of this compound provides significant advantages in metabolic investigations:
Advantage | Scientific Rationale | Research Implication |
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Kinetic Isotope Effect | C-D bonds require more energy to break than C-H bonds | Potentially slower metabolism at deuterated positions |
Metabolic Tracking | Mass difference between H and D enables distinct mass spectrometric detection | Enhanced ability to track metabolites in complex biological matrices |
Reduced Metabolic Switching | Deuteration can block metabolically vulnerable sites | Potential for improved pharmacokinetic profiles |
Neurodegenerative Disease Research
The compound's application in neurodegeneration research spans multiple conditions:
Niemann-Pick Disease Type C Studies
Clinical research with arimoclomol compounds has yielded promising results:
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A phase 2/3 trial involving 50 patients aged 2-18 years
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Participants randomized to receive arimoclomol or placebo
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Primary endpoint measured using the 5-domain NPC Clinical Severity Scale
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Results showed a statistically significant 65% reduction in annual disease progression with treatment
Comparative Analysis with Related Compounds
Comparison with Non-Deuterated Arimoclomol
The deuterated and non-deuterated forms share fundamental pharmacological properties but differ in several aspects:
Parameter | Non-Deuterated Arimoclomol Maleate | rac-Arimoclomol Maleic Acid-d10 |
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Molecular Weight | ~429.9 g/mol | ~439.9 g/mol |
Metabolic Stability | Standard | Potentially enhanced at deuterated positions |
Mass Spectrometry | Base peak at m/z related to molecular weight | Shifted isotope pattern (+10 m/z) |
Pharmacokinetics | Standard ADME profile | Potentially altered metabolic clearance |
Analytical Discrimination | Standard reference | Distinguished from non-deuterated form in mixtures |
Advantages of Deuteration in Research
Deuterium incorporation provides several scientific advantages:
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Metabolic Stability: The stronger C-D bonds (compared to C-H) can slow metabolic processes at vulnerable positions, potentially extending half-life.
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Isotopic Tracing: The mass difference enables precise tracking of the compound and its metabolites in complex biological matrices.
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Reduced Metabolic Toxicity: Modified metabolism may reduce the formation of potentially toxic metabolites.
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Internal Standards: Deuterated compounds serve as ideal internal standards in quantitative bioanalysis due to nearly identical chemical behavior with different mass.
Current Research Status and Future Directions
Limitations Identified
Research has highlighted important limitations requiring further investigation:
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Challenges with target engagement in the central nervous system
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Dosage constraints due to tolerability issues
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Incomplete understanding of all molecular mechanisms involved
Future Research Directions
Several promising research avenues deserve exploration:
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Improved Delivery Systems: Development of targeted delivery mechanisms to enhance central nervous system penetration.
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Structure-Activity Relationship Studies: Further optimization of molecular structure to improve efficacy while maintaining safety.
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Combination Therapies: Investigation of synergistic effects with complementary therapeutic approaches.
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Expanded Disease Applications: Exploration of efficacy in additional protein misfolding disorders beyond NPC and ALS.
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